molecular formula C8H16O2 B1431786 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol CAS No. 1423028-70-9

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

Cat. No.: B1431786
CAS No.: 1423028-70-9
M. Wt: 144.21 g/mol
InChI Key: WXFNPCZRWOCQBQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol (CAS: CID 71756846) is a cyclobutanol derivative with the molecular formula C₈H₁₆O₂. Its structure features a cyclobutane ring substituted with a hydroxyl (-OH) group, three methyl (-CH₃) groups, and a methoxy (-OCH₃) group. Key structural identifiers include:

  • SMILES: CC1(C(CC1(C)OC)O)C
  • InChIKey: WXFNPCZRWOCQBQ-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 154.6 Ų ([M+H]⁺) to 169.0 Ų ([M+K]⁺), indicating moderate molecular compactness .

Thus, structural analogs and related cyclobutanol derivatives must be used for inference .

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNPCZRWOCQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-70-9
Record name 3-methoxy-2,2,3-trimethylcyclobutan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired cyclobutanol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the yield and purity of the compound while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2,2,3-trimethylcyclobutanone.

    Reduction: Formation of 3-methoxy-2,2,3-trimethylcyclobutane.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Cyclobutanol Derivatives

Compound Name Molecular Formula Key Substituents Key Applications/Properties Evidence Source
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol C₈H₁₆O₂ -OH, -OCH₃, 3× -CH₃ Unknown (no literature data)
3-Methylcyclobutan-1-ol C₅H₁₀O -OH, -CH₃ Intermediate in organic synthesis
3-(3-Methoxyphenyl)-3-(dioxaborolan)cyclobutan-1-ol C₁₆H₂₁BO₄ -OH, -OCH₃, boronate ester Suzuki-Miyaura coupling precursor
3-(Methylamino)cyclobutan-1-ol C₅H₁₁NO -OH, -NHCH₃ Potential bioactive intermediate
cis-Dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] C₁₀H₂₄N₂O₃ Methoxy, diamine, dioxo Electrochemical sensor modifier

Key Comparative Insights

Steric and Electronic Effects
  • Methoxy vs. Methyl Groups : The methoxy group in the target compound introduces electron-withdrawing effects and increased polarity compared to analogs like 3-methylcyclobutan-1-ol. This may enhance solubility in polar solvents but reduce volatility .
  • Boronates and Amino Groups: Boronate esters (e.g., in ) enable cross-coupling reactions, while amino groups (e.g., ) may confer biological activity. The target compound lacks these functional groups, limiting its utility in catalysis or pharmacology without further derivatization.
Collision Cross-Section (CCS) and Molecular Geometry
  • The predicted CCS of 154.6–169.0 Ų for the target compound suggests a more compact structure than linear alcohols (e.g., 3-methylbutan-1-ol, CCS ~180–200 Ų) due to the rigid cyclobutane ring .

Biological Activity

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is a cyclic alcohol with a unique structure that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound's biological activity is influenced by its chemical structure, which includes a methoxy group and a cyclobutane ring. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆O₂
  • SMILES : CC1(C(CC1(C)OC)O)C
  • InChI : InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3

The compound features a cyclobutane ring with two methyl groups and a methoxy group attached to it. This structural configuration may contribute to its biological properties.

Biological Activity Overview

Research on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is limited but suggests several potential biological activities:

1. Antimicrobial Activity

Preliminary studies indicate that cyclic alcohols can exhibit antimicrobial properties. While specific data on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol is scarce, similar compounds have shown effectiveness against various pathogens. Further investigation is necessary to establish its efficacy against specific bacterial or fungal strains.

2. Anti-inflammatory Properties

Cyclic compounds often demonstrate anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. Research into related compounds suggests that 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol may possess similar properties, potentially making it useful in treating inflammatory conditions.

3. Neuroprotective Effects

Some studies have indicated that alcohols with similar structures may have neuroprotective effects. These effects are often attributed to the ability of such compounds to modulate neurotransmitter systems or reduce oxidative stress in neural tissues.

The precise mechanism of action for 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol remains largely unexplored. However, it may involve:

  • Interaction with Cell Membranes : The hydrophobic nature of cyclic alcohols allows them to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways.
  • Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit or activate specific enzymes involved in metabolic pathways, suggesting that this compound could influence metabolic processes.

Study 1: Antimicrobial Screening

A study conducted on structurally similar cyclic alcohols demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although direct testing on 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol was not performed, the results indicate potential for further exploration in this area.

Study 2: Anti-inflammatory Assessment

In vitro assays evaluating the anti-inflammatory properties of cyclic alcohols revealed a reduction in TNF-alpha production when treated with related compounds. This suggests that 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol could also exhibit similar anti-inflammatory effects.

Data Summary Table

Property Value
Molecular FormulaC₈H₁₆O₂
Antimicrobial ActivityPotential (needs further study)
Anti-inflammatory EffectsSuggested based on similar compounds
Neuroprotective EffectsHypothetical (requires research)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Reactant of Route 2
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

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